(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to form the benzo[d]thiazole ring.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and isoxazole rings through a condensation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxy group, used in different chemical and biological contexts.
Uniqueness
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to its fused heterocyclic ring system, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-7-10(20-16-8)13(18)15-14-17(2)12-9(19-3)5-4-6-11(12)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFTPPCCJNJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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